(1R)-1-(3-Phenylcyclobutyl)ethanamine
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Overview
Description
(1R)-1-(3-Phenylcyclobutyl)ethanamine is an organic compound characterized by a cyclobutyl ring substituted with a phenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Ethanamine Moiety Addition: The ethanamine moiety can be added through reductive amination of the corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-1-(3-Phenylcyclobutyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Phenylcyclobutyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S)-1-(3-Phenylcyclobutyl)ethanamine: The enantiomer of (1R)-1-(3-Phenylcyclobutyl)ethanamine, with similar but distinct properties.
1-(3-Phenylcyclobutyl)propanamine: A compound with a similar structure but a different alkyl chain length.
1-(3-Phenylcyclobutyl)methanamine: Another structurally related compound with a different alkyl chain length.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a cyclobutyl ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-(3-phenylcyclobutyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZVDDIAYFKFK-OIKLOGQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(C1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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